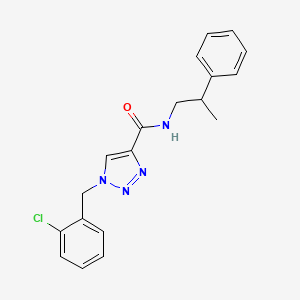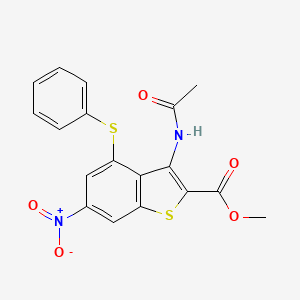![molecular formula C14H12ClN3O2 B6085030 N'-[2-(4-chlorophenyl)acetyl]pyridine-2-carbohydrazide](/img/structure/B6085030.png)
N'-[2-(4-chlorophenyl)acetyl]pyridine-2-carbohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N’-[2-(4-chlorophenyl)acetyl]pyridine-2-carbohydrazide is a chemical compound that belongs to the class of hydrazides It is characterized by the presence of a pyridine ring, a chlorophenyl group, and a carbohydrazide moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N’-[2-(4-chlorophenyl)acetyl]pyridine-2-carbohydrazide typically involves the reaction of 2-acetylpyridine with 4-chlorophenylhydrazine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require the use of a catalyst to facilitate the reaction. The reaction conditions, including temperature and reaction time, are optimized to achieve the highest yield of the desired product.
Industrial Production Methods
In an industrial setting, the production of N’-[2-(4-chlorophenyl)acetyl]pyridine-2-carbohydrazide may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production scale, cost considerations, and environmental impact. Industrial production methods often incorporate advanced techniques such as high-throughput screening and process optimization to ensure efficient and cost-effective synthesis.
化学反応の分析
Types of Reactions
N’-[2-(4-chlorophenyl)acetyl]pyridine-2-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents such as halogens, acids, or bases, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation may yield oxides, while reduction can produce reduced hydrazides
科学的研究の応用
N’-[2-(4-chlorophenyl)acetyl]pyridine-2-carbohydrazide has several scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and infectious diseases.
Materials Science: It is used in the development of advanced materials with specific properties, such as conductivity or catalytic activity.
Biological Studies: The compound is studied for its interactions with biological molecules and its effects on cellular processes.
Industrial Applications: It is utilized in various industrial processes, including the synthesis of other chemical compounds and the development of new technologies.
作用機序
The mechanism of action of N’-[2-(4-chlorophenyl)acetyl]pyridine-2-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and the biological system being studied.
類似化合物との比較
Similar Compounds
- N’-[2-(4-bromophenyl)acetyl]pyridine-2-carbohydrazide
- N’-[2-(4-fluorophenyl)acetyl]pyridine-2-carbohydrazide
- N’-[2-(4-methylphenyl)acetyl]pyridine-2-carbohydrazide
Uniqueness
N’-[2-(4-chlorophenyl)acetyl]pyridine-2-carbohydrazide is unique due to the presence of the chlorophenyl group, which imparts specific chemical and biological properties. This compound’s distinct structure allows it to interact differently with molecular targets compared to its analogs, making it a valuable compound for various applications.
特性
IUPAC Name |
N'-[2-(4-chlorophenyl)acetyl]pyridine-2-carbohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClN3O2/c15-11-6-4-10(5-7-11)9-13(19)17-18-14(20)12-3-1-2-8-16-12/h1-8H,9H2,(H,17,19)(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZDFGIVJJSFNOT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C(=O)NNC(=O)CC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-(1-{2-[(1-acetyl-4-piperidinyl)oxy]-5-chlorobenzoyl}-2-piperidinyl)ethanol](/img/structure/B6084947.png)
![4-[2-(6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)carbonohydrazonoyl]benzoic acid](/img/structure/B6084951.png)
![6-tert-butyl-2-{[(2-chloro-5-methylphenoxy)acetyl]amino}-N-(3-methylphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B6084962.png)
![[3,5-BIS(DIFLUOROMETHYL)-5-HYDROXY-4,5-DIHYDRO-1H-PYRAZOL-1-YL][2-(5-METHYL-2-THIENYL)-4-QUINOLYL]METHANONE](/img/structure/B6084970.png)
![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[4-(2-fluorophenyl)-1-piperazinyl]acetamide](/img/structure/B6084976.png)

![N-[1-(bicyclo[2.2.1]hept-2-yl)ethyl]-2-(3-chlorophenyl)-3-methylquinoline-4-carboxamide](/img/structure/B6084994.png)
![2-(benzylthio)-N-(2-mercapto-4-oxo-6-phenylthieno[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B6084997.png)
![2-{1-(1-isopropyl-4-piperidinyl)-4-[4-(methylthio)benzyl]-2-piperazinyl}ethanol](/img/structure/B6085004.png)

![2-(2-chlorophenyl)-3-[(E)-1-(2-hydroxyphenyl)ethylideneamino]-1,2-dihydroquinazolin-4-one](/img/structure/B6085051.png)
![2-(4-{[(1,4-dioxan-2-ylmethyl)(methyl)amino]methyl}phenyl)-6-pyridin-3-ylpyrimidin-4(3H)-one](/img/structure/B6085054.png)
![2-[(4-hydroxyphenyl)imino]-5-(3-phenyl-2-propen-1-ylidene)-1,3-thiazolidin-4-one](/img/structure/B6085058.png)
![N-[1-(cyclohexylmethyl)-3-piperidinyl]-2-(4-quinazolinyloxy)acetamide](/img/structure/B6085064.png)
